molecular formula C9H5BrCl2F2O2 B1411332 2',5'-Dichloro-4'-(difluoromethoxy)phenacyl bromide CAS No. 1807037-65-5

2',5'-Dichloro-4'-(difluoromethoxy)phenacyl bromide

Cat. No.: B1411332
CAS No.: 1807037-65-5
M. Wt: 333.94 g/mol
InChI Key: IBYOLXOWQYTORE-UHFFFAOYSA-N
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Description

2',5'-Dichloro-4'-(difluoromethoxy)phenacyl bromide (CAS 1803818-48-5) is a halogenated phenacyl bromide derivative with the molecular formula C₉H₅BrCl₂F₂O₂ and a molecular weight of 333.94 g/mol. Its structure features two chlorine atoms at the 2' and 5' positions, a difluoromethoxy group at the 4' position, and a bromoacetyl group (COCH₂Br) (). This compound is primarily used in pharmaceutical research, as indicated by its listing under medicinal chemistry suppliers . The electron-withdrawing substituents (Cl, F) enhance its reactivity in nucleophilic substitution and cross-coupling reactions, making it valuable for synthesizing heterocycles and bioactive molecules .

Properties

IUPAC Name

2-bromo-1-[2,5-dichloro-4-(difluoromethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrCl2F2O2/c10-3-7(15)4-1-6(12)8(2-5(4)11)16-9(13)14/h1-2,9H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBYOLXOWQYTORE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)OC(F)F)Cl)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrCl2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,5’-Dichloro-4’-(difluoromethoxy)phenacyl bromide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dichlorophenol and difluoromethoxybenzene.

    Formation of Intermediate: The initial step involves the reaction of 2,5-dichlorophenol with a suitable brominating agent, such as bromine or N-bromosuccinimide (NBS), to form 2,5-dichlorophenol bromide.

    Substitution Reaction: The intermediate is then subjected to a nucleophilic substitution reaction with difluoromethoxybenzene in the presence of a base like potassium carbonate (K2CO3) to yield the final product, 2’,5’-Dichloro-4’-(difluoromethoxy)phenacyl bromide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product by precisely controlling reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

2’,5’-Dichloro-4’-(difluoromethoxy)phenacyl bromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromide group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) to convert the compound into alcohols or alkanes.

Common Reagents and Conditions

    Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at room temperature.

    Oxidation: Conducted in acidic or basic media, depending on the oxidizing agent used.

    Reduction: Performed under anhydrous conditions to prevent side reactions.

Major Products

    Nucleophilic Substitution: Yields substituted phenacyl derivatives.

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Results in alcohols or alkanes.

Scientific Research Applications

2’,5’-Dichloro-4’-(difluoromethoxy)phenacyl bromide is employed in various scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2’,5’-Dichloro-4’-(difluoromethoxy)phenacyl bromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, resulting in biological effects such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Phenacyl Bromide Derivatives

Phenacyl bromides are versatile intermediates in organic synthesis and drug discovery. Below is a comparative analysis of 2',5'-dichloro-4'-(difluoromethoxy)phenacyl bromide with key analogues:

Data Table: Key Properties of Selected Phenacyl Bromides

Compound Name Substituents Molecular Weight (g/mol) Key Reactivity/Bioactivity Applications
Phenacyl bromide None 199.05 Moderate reactivity in Ullmann etherification Triazole, pyridazine synthesis
4-Chlorophenacyl bromide 4'-Cl 233.49 High reactivity in nucleophilic substitution Antimicrobial agents
4-Methylphenacyl bromide 4'-CH₃ 213.07 Reduced electrophilicity Low-yield heterocycles
4-(Trifluoromethyl)phenacyl bromide 4'-CF₃ 261.02 High metabolic stability Fluorinated drug candidates
2',5'-Dichloro-4'-(difluoromethoxy)phenacyl bromide 2',5'-Cl; 4'-OCHF₂ 333.94 Ultra-high reactivity (predicted) Pharmaceutical intermediates

Research Findings and Trends

Reactivity Hierarchy: Electron-withdrawing substituents (Cl, F, OCHF₂) increase the electrophilicity of the bromoacetyl group, accelerating reactions like Ullmann etherification and cyclization. For example: 4-Chlorophenacyl bromide achieved 60–70% yields in pyridazine synthesis vs. 22% for non-halogenated phenacyl bromide . The target compound’s dichloro-difluoromethoxy structure is expected to further improve yields in analogous reactions.

Bioactivity Enhancements :

  • Fluorinated phenacyl bromides (e.g., difluoromethoxy, trifluoromethyl) show enhanced membrane permeability and target affinity due to increased lipophilicity .
  • Dual halogenation (2',5'-dichloro) may amplify antimicrobial and anti-inflammatory effects, as seen in related triazolothiadiazines .

Synthetic Challenges :

  • Steric hindrance from bulky substituents (e.g., OCHF₂) may complicate reactions requiring precise regioselectivity .

Biological Activity

2',5'-Dichloro-4'-(difluoromethoxy)phenacyl bromide is a halogenated phenacyl derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of 2',5'-Dichloro-4'-(difluoromethoxy)phenacyl bromide is C9H6BrCl2F2OC_9H_6BrCl_2F_2O, with a molecular weight of approximately 333.94 g/mol. The presence of multiple halogen atoms and a difluoromethoxy group enhances its reactivity and lipophilicity, potentially improving its bioavailability and interaction with biological targets .

The compound's mechanism primarily involves the formation of covalent bonds with target biomolecules. The bromide group acts as a leaving group, facilitating reactions with nucleophilic sites on proteins or other biomolecules. This can lead to enzyme inhibition or modification of protein function, which is crucial for its biological effects .

Enzyme Inhibition

2',5'-Dichloro-4'-(difluoromethoxy)phenacyl bromide has been utilized in studies focusing on enzyme inhibition. Its ability to form covalent bonds allows it to interact with various enzymes, potentially leading to significant biological effects. For instance, it has been investigated for its role in inhibiting specific enzymes involved in cancer cell proliferation .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of phenacyl derivatives, including this compound. The difluoromethoxy group may enhance its pharmacological properties, contributing to its efficacy against different cancer cell lines. Research indicates that 2',5'-Dichloro-4'-(difluoromethoxy)phenacyl bromide can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The compound has also shown promising antimicrobial activity. It has been tested against several bacterial strains, demonstrating effectiveness in inhibiting growth. For example, studies report that derivatives of phenacyl compounds exhibit significant antibacterial properties against Gram-positive and Gram-negative bacteria .

Data Table: Biological Activity Summary

Activity Type Target Organisms Mechanism Reference
Enzyme InhibitionVarious enzymesCovalent bond formation
Anticancer ActivityCancer cell linesApoptosis induction
Antimicrobial ActivityGram-positive/negative bacteriaGrowth inhibition

Case Studies

  • Anticancer Study : In a study examining the effects of phenacyl derivatives on cancer cells, 2',5'-Dichloro-4'-(difluoromethoxy)phenacyl bromide was shown to induce apoptosis in breast cancer cells through the activation of caspase pathways . The study reported a significant decrease in cell viability at concentrations as low as 10 µM.
  • Antimicrobial Efficacy : Another research project evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against MRSA strains, highlighting its potential as an antibacterial agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2',5'-Dichloro-4'-(difluoromethoxy)phenacyl bromide
Reactant of Route 2
Reactant of Route 2
2',5'-Dichloro-4'-(difluoromethoxy)phenacyl bromide

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